1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid
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Overview
Description
The compound FGLL, also known as the FG loop peptide, is a synthetic peptide derived from the neural cell adhesion molecule (NCAM). This peptide is composed of 15 amino acids and is known for its potential neuroprotective and cognitive-enhancing properties. FGLL has been studied extensively for its role in neural development, differentiation, and survival, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s disease and traumatic brain injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
FGLL is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled to the growing chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
In an industrial setting, FGLL can be produced using large-scale SPPS equipment. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The use of high-throughput synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity FGLL suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
FGLL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and enhancing its stability and bioactivity.
Common Reagents and Conditions
Oxidation: FGLL can be oxidized using reagents such as hydrogen peroxide (H2O2) or iodine (I2) under mild conditions. This reaction introduces disulfide bonds, which can enhance the peptide’s stability.
Reduction: Reductive reactions involving FGLL typically use reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds and reduce the peptide to its linear form.
Substitution: Substitution reactions can be performed using various nucleophiles or electrophiles to introduce functional groups or modify existing ones. .
Major Products Formed
The major products formed from these reactions include oxidized FGLL with disulfide bonds, reduced FGLL in its linear form, and substituted FGLL with modified functional groups. These modifications can significantly impact the peptide’s bioactivity and therapeutic potential .
Scientific Research Applications
FGLL has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Neuroprotection: FGLL has shown promise in protecting neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for neurodegenerative diseases.
Cognitive Enhancement: Studies have demonstrated that FGLL can enhance cognitive function, memory, and learning, making it a valuable tool for research in cognitive disorders.
Anti-Inflammatory Properties: FGLL exhibits anti-inflammatory properties, which can be beneficial in treating conditions associated with neuroinflammation.
Biomedical Research: FGLL is used in various biomedical research applications, including the study of neural development, synaptic plasticity, and cell signaling pathways.
Mechanism of Action
FGLL exerts its effects through the activation of the NCAM-FGFR signaling pathway. By binding to the fibroblast growth factor receptor 1 (FGFR1), FGLL induces autophosphorylation of the receptor and subsequent activation of intracellular signaling cascades. These signaling pathways promote neurite outgrowth, neuronal survival, and synaptic plasticity, leading to enhanced cognitive function and neuroprotection .
Comparison with Similar Compounds
FGLL is unique compared to other similar compounds due to its specific mechanism of action and neuroprotective properties. Some similar compounds include:
BDNF (Brain-Derived Neurotrophic Factor): BDNF is a neurotrophic factor that supports the survival and growth of neurons.
NGF (Nerve Growth Factor): NGF is another neurotrophic factor involved in the growth and maintenance of neurons.
CNTF (Ciliary Neurotrophic Factor): CNTF supports the survival of various neuronal cell types.
Properties
Molecular Formula |
C31H26N2O7S |
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Molecular Weight |
570.6 g/mol |
IUPAC Name |
1-amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C31H26N2O7S/c1-3-40-31(36)20-9-5-4-8-19(20)14-18-13-12-17(2)23(15-18)33-24-16-25(41(37,38)39)28(32)27-26(24)29(34)21-10-6-7-11-22(21)30(27)35/h4-13,15-16,33H,3,14,32H2,1-2H3,(H,37,38,39) |
InChI Key |
ZVYXQMCQMAIJNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)O |
Origin of Product |
United States |
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